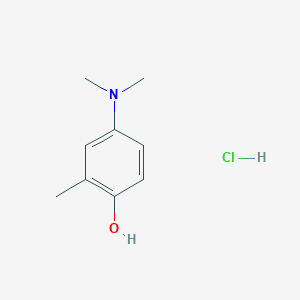

4-(Dimethylamino)-2-methylphenolhydrochloride

CAS No.:

Cat. No.: VC18207489

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClNO |

|---|---|

| Molecular Weight | 187.66 g/mol |

| IUPAC Name | 4-(dimethylamino)-2-methylphenol;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-6-8(10(2)3)4-5-9(7)11;/h4-6,11H,1-3H3;1H |

| Standard InChI Key | LSHWLBJQASMJIY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N(C)C)O.Cl |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

4-(Dimethylamino)-2-methylphenol hydrochloride has the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol. Its structure comprises a phenolic core substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 2-position, with the hydrochloride salt enhancing solubility in polar solvents. The compound’s crystalline solid form and stability under ambient conditions make it suitable for pharmaceutical and industrial applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.66 g/mol |

| Purity | ≥95% |

| Solubility | Water, ethanol, dimethyl sulfoxide |

| Appearance | White to off-white crystalline solid |

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of dimethylamino-phenol derivatives typically involves Mannich reactions or nucleophilic substitution processes. For example, 2-(dimethylamino)-4-methylphenol hydrochloride is synthesized via the reaction of 4-methylphenol with dimethylamine and formaldehyde under acidic conditions. Adapting this method, 4-(Dimethylamino)-2-methylphenol hydrochloride could be produced by reversing the substituent positions, though positional isomerism may require stringent control of reaction parameters.

Advanced Catalytic Methods

Patent US3402203A describes a phase-transfer catalytic system for synthesizing dimethylamino alcohols, employing quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. This methodology could be extrapolated to the target compound by substituting precursor alcohols with appropriately substituted phenols. Similarly, US4242274A utilizes diphenylacetonitrile and 1-(dimethylamino)-2-halopropane in the presence of a base and catalyst, suggesting a pathway for introducing the dimethylamino group into aromatic systems.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Structural analogs like 2-(dimethylamino)-4-methylphenol hydrochloride exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The dimethylamino group enhances membrane permeability, disrupting microbial cell walls. While direct studies on 4-(Dimethylamino)-2-methylphenol hydrochloride are absent, its structural similarity implies comparable bioactivity, warranting further investigation.

Analytical Characterization Techniques

Chromatographic Methods

Liquid chromatography (LC) is the preferred method for analyzing polar dimethylamino-phenol derivatives due to its high resolution and compatibility with aqueous samples. Reverse-phase LC with UV detection (λ = 254 nm) achieves baseline separation of positional isomers, critical for quality control.

Spectroscopic Identification

-

FT-IR: Peaks at 3300 cm⁻¹ (O-H stretch) and 2800 cm⁻¹ (C-H stretch of -N(CH₃)₂).

-

¹H NMR: Signals at δ 2.2 ppm (singlet, -N(CH₃)₂) and δ 6.7 ppm (aromatic protons).

Industrial and Research Applications

Food Preservation

Dimethylamino-phenol derivatives inhibit Salmonella and E. coli in food matrices, extending shelf life. Their low odor and high solubility make them ideal for surface treatments.

Material Science Innovations

Composite films incorporating dimethylamino-phenol derivatives and carbon nanotubes (CNTs) show enhanced electrical conductivity (up to 10² S/cm) and optical responsiveness, enabling applications in terahertz sensing . Optimal performance is achieved at 6.7 wt% CNT loading, balancing conductivity and mechanical integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume